
(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide information about the positions of the atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the thiophene ring might undergo electrophilic aromatic substitution, while the benzenesulfonate group could potentially act as a leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the benzenesulfonate group might make the compound more polar and therefore more soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds structurally related to benzofuran and sulfonyl derivatives have been explored for their antimicrobial properties. For instance, novel quinazolinone derivatives, including benzofuran and benzenesulfonate moieties, have shown significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2012).
Photodynamic Therapy for Cancer Treatment
Compounds incorporating thiophene and benzenesulfonate structures have been studied for their applicability in photodynamic therapy (PDT). A zinc phthalocyanine derivative, with properties conducive to Type II photosensitization, was investigated for its potential in treating cancer through PDT, demonstrating the importance of such compounds in medical applications (Pişkin, Canpolat, & Öztürk, 2020).
Corrosion Inhibition
Research on sulfonyl and oxazole derivatives, such as 1,4-Ph(OX)2(Ts)2, highlights their effectiveness as corrosion inhibitors for metals in acidic environments. These findings indicate potential industrial applications in protecting materials against corrosion (Ehsani et al., 2014).
Nonlinear Optical Properties
The investigation into thienyl-substituted pyridinium salts, including sulfonyl derivatives, for their second-order nonlinear optical (NLO) properties underlines the role of such compounds in developing materials for optical technologies. These materials could be useful in applications requiring frequency doubling or modulation of light (Li et al., 2012).
Antiviral Agents
Studies on paeonol-phenylsulfonyl derivatives, specifically targeting Hepatitis B Virus (HBV) infection, reveal the potential of structurally related compounds as antiviral agents. This suggests possible pharmaceutical applications in developing new treatments for viral diseases (Huang et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] 4-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O6S2/c1-24-13-4-7-16(8-5-13)28(22,23)26-14-6-9-17-18(11-14)25-19(20(17)21)12-15-3-2-10-27-15/h2-12H,1H3/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEARSJZYKJGODO-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

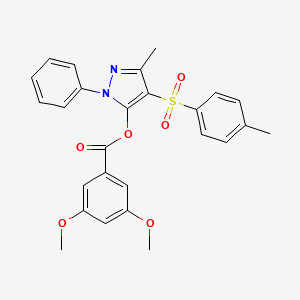
![(E)-3-[4-(3-fluoropropoxy)phenyl]-1-[3-[4-(3-fluoropropoxy)phenyl]pyrazol-1-yl]prop-2-en-1-one](/img/structure/B2999056.png)
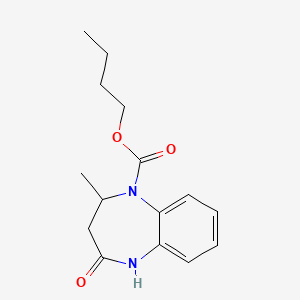
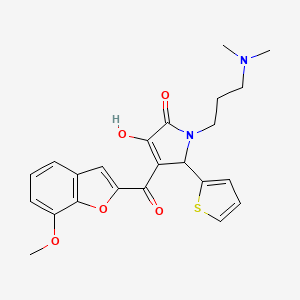
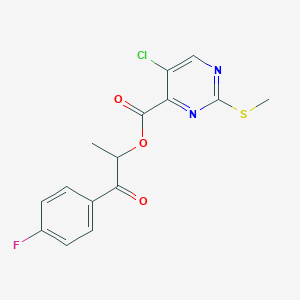
![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine](/img/structure/B2999064.png)
![2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2999065.png)
![2-Chloro-1-[4-hydroxy-2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2999067.png)
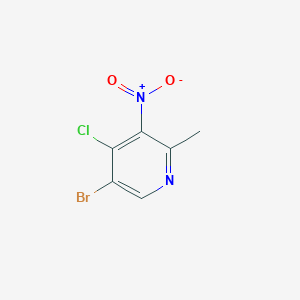
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2999073.png)

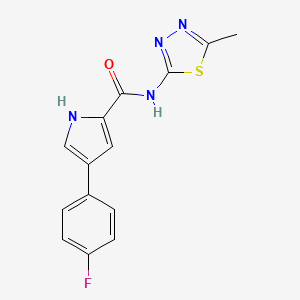
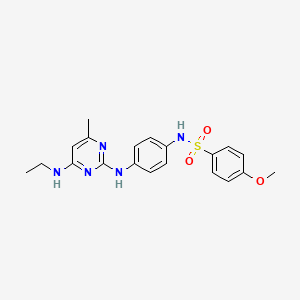
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(diphenylmethyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B2999078.png)